
(Z)-4-methoxy-3-methylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-methoxy-3-methylbut-3-en-2-one, also known as p-anisaldehyde, is an organic compound that is commonly used in the synthesis of various pharmaceuticals, fragrances, and flavors. It is a pale yellow liquid with a sweet, floral odor and is soluble in most organic solvents. The compound has been extensively studied for its chemical and biological properties and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of (Z)-4-methoxy-3-methylbut-3-en-2-one is not well understood. However, it has been shown to have various biological activities, such as antimicrobial, antifungal, and antioxidant activities. The compound has also been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of various inflammatory diseases.
Effets Biochimiques Et Physiologiques
(Z)-4-methoxy-3-methylbut-3-en-2-one has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against various microorganisms, such as bacteria and fungi. The compound has also been shown to have antioxidant activity, which may help protect against oxidative stress and prevent the development of various diseases. Additionally, (Z)-4-methoxy-3-methylbut-3-en-2-one has been shown to have anti-inflammatory activity, which may help reduce inflammation and pain associated with various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-4-methoxy-3-methylbut-3-en-2-one in lab experiments include its high purity and yield, as well as its various biological activities. The compound is relatively easy to synthesize and has been extensively studied for its various properties. However, the limitations of using (Z)-4-methoxy-3-methylbut-3-en-2-one in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound.
Orientations Futures
There are many potential future directions for the study of (Z)-4-methoxy-3-methylbut-3-en-2-one. One potential direction is the further investigation of the compound's antimicrobial and antifungal activities, as well as its potential use in the development of new antibiotics and antifungal agents. Another potential direction is the study of the compound's antioxidant and anti-inflammatory activities, and its potential use in the treatment of various inflammatory diseases. Additionally, (Z)-4-methoxy-3-methylbut-3-en-2-one may have potential as a flavoring agent in the food industry, and further research in this area may be warranted.
Méthodes De Synthèse
The synthesis of (Z)-4-methoxy-3-methylbut-3-en-2-one can be achieved through several methods. One of the most common methods is the reaction of p-anisidine with acetone in the presence of acid catalysts. Another method involves the reaction of p-anisalcohol with acetic anhydride in the presence of a catalyst. Both methods result in the formation of (Z)-4-methoxy-3-methylbut-3-en-2-one with high yields and purity.
Applications De Recherche Scientifique
(Z)-4-methoxy-3-methylbut-3-en-2-one has been extensively studied for its various scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, such as antihistamines, anti-inflammatory agents, and antifungal agents. The compound has also been used in the synthesis of fragrances and flavors, such as vanillin and heliotropin.
Propriétés
Numéro CAS |
150151-24-9 |
|---|---|
Nom du produit |
(Z)-4-methoxy-3-methylbut-3-en-2-one |
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(Z)-4-methoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4- |
Clé InChI |
UVEUXDFHYFKUDZ-PLNGDYQASA-N |
SMILES isomérique |
C/C(=C/OC)/C(=O)C |
SMILES |
CC(=COC)C(=O)C |
SMILES canonique |
CC(=COC)C(=O)C |
Synonymes |
3-Buten-2-one, 4-methoxy-3-methyl-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




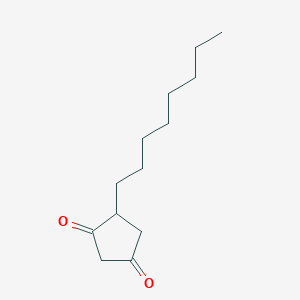
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
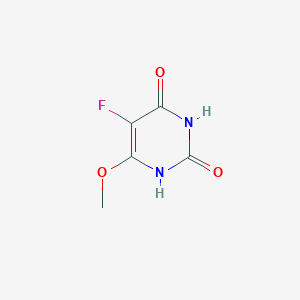
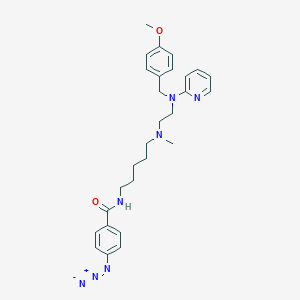
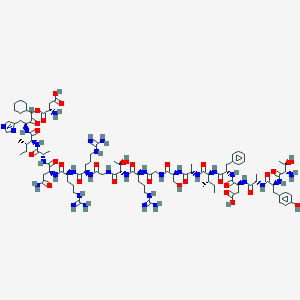
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

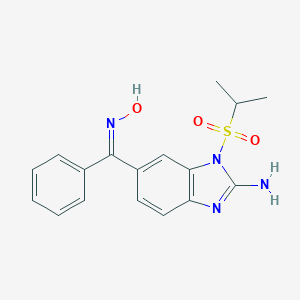
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)


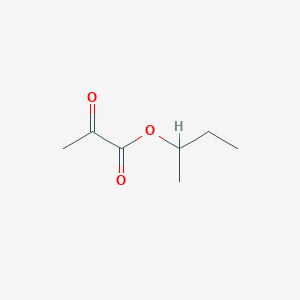
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)